1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
The compound appears to contain a benzodioxole group, a thiophene group, and a dihydropyrazole group . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom . Dihydropyrazoles are organic compounds that contain a pyrazoline, which is a five-membered aromatic ring with two nitrogen atoms and one double bond .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole group would contribute a fused ring structure, the thiophene would add another aromatic ring, and the dihydropyrazole would add a five-membered ring with two nitrogen atoms .
Scientific Research Applications
Anticancer Activity
Studies have investigated sulfur-containing heterocyclic analogs, showing potential antiproliferative activity against cancer cells. For instance, certain analogs exhibit selectivity towards laryngeal cancer cells, enhancing antioxidant enzyme activity, reducing ROS production, and inducing apoptosis through the activation of the caspase cascade (Haridevamuthu et al., 2023). Similarly, benzil and coumestan derivatives have shown significant cytotoxicity against cancer cell lines (Ganapaty et al., 2009).
Antimicrobial Activity
The synthesis and evaluation of heterocyclic compounds, including those bearing benzimidazole and pyrazoline motifs, have been explored for their antimicrobial properties. Some compounds exhibit significant activity against a range of bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Desai et al., 2017).
Antitubercular Activity
Research has also focused on the development and synthesis of compounds with potential antitubercular activity. For example, novel series of compounds have been designed and synthesized, showing increased potency against Mycobacterium tuberculosis, with docking studies providing insights into their mode of action (Venugopal et al., 2020).
Anti-Osteoporosis Agents
A novel series of analogs have been prepared and evaluated for their ability to enhance BMP-2 expression, indicating potential as anti-osteoporosis agents. These compounds have shown a dose-dependent increase on bone histology and effectively reduced bone defects in an ovariectomized rat model (Liu et al., 2009).
Anti-inflammatory and Anticonvulsant Activities
Further studies have synthesized new benzotriazole and benzofuran-based heterocycles, which were found to possess anticonvulsant and anti-inflammatory activities, acting through mechanisms similar to those of selective COX-2 inhibitors (Dawood et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Compounds with a 1,3-benzodioxol-5-yl structure have been reported to have anticancer activity . They target microtubules and their component protein, tubulin , which are crucial for cell division and hence a leading target for anticancer agents .
Mode of Action
These compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The primary pathway affected by these compounds is the cell cycle, particularly the mitotic phase . By disrupting microtubule dynamics, these compounds prevent the proper segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting favorable distribution characteristics.
Result of Action
The ultimate result of the action of these compounds is the induction of cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific functional groups present in the compound.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10(19)18-13(8-12(17-18)16-3-2-6-22-16)11-4-5-14-15(7-11)21-9-20-14/h2-7,13H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRBBUZVBFSBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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